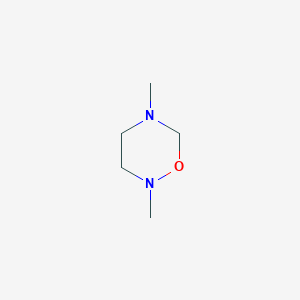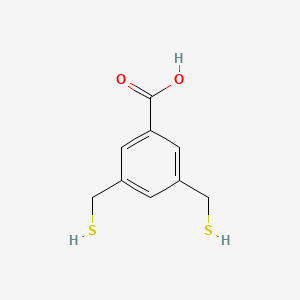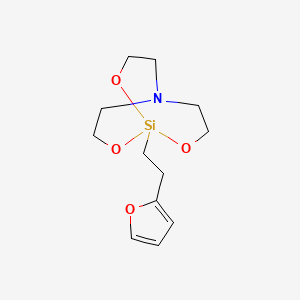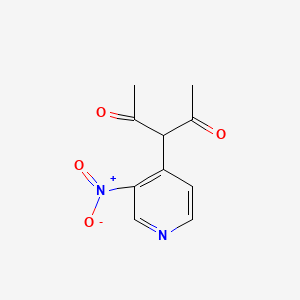
3-(3-Nitropyridin-4-yl)pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Nitropyridin-4-yl)pentane-2,4-dione is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a pentane-2,4-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitropyridin-4-yl)pentane-2,4-dione typically involves the reaction of pyridine derivatives with nitrating agents. One common method involves the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The nitropyridine can then be further functionalized to introduce the pentane-2,4-dione moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Nitropyridin-4-yl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using reagents such as ammonia and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like ammonia (NH₃) and various amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyridines, and other functionalized compounds depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3-Nitropyridin-4-yl)pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-Nitropyridin-4-yl)pentane-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitropyridine: A simpler nitropyridine derivative with similar chemical properties.
4-Nitropyridine: Another nitropyridine isomer with different substitution patterns.
2,4-Pentanedione: The parent compound of the pentane-2,4-dione moiety, used in various chemical syntheses.
Uniqueness
3-(3-Nitropyridin-4-yl)pentane-2,4-dione is unique due to the combination of the nitropyridine and pentane-2,4-dione moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
65645-54-7 |
|---|---|
Molekularformel |
C10H10N2O4 |
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
3-(3-nitropyridin-4-yl)pentane-2,4-dione |
InChI |
InChI=1S/C10H10N2O4/c1-6(13)10(7(2)14)8-3-4-11-5-9(8)12(15)16/h3-5,10H,1-2H3 |
InChI-Schlüssel |
GBECSCODPOJEFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=NC=C1)[N+](=O)[O-])C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




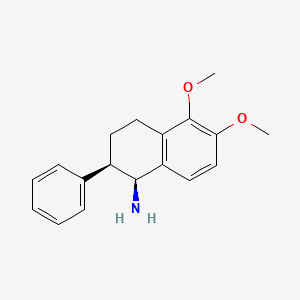
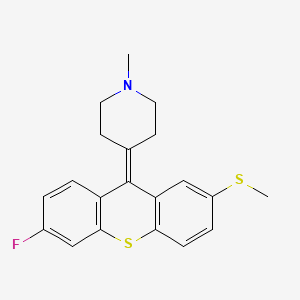
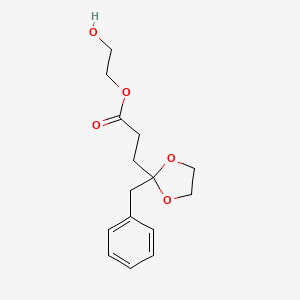

![1-Naphthalenol, 2-[(diethylamino)methyl]-](/img/structure/B14474859.png)
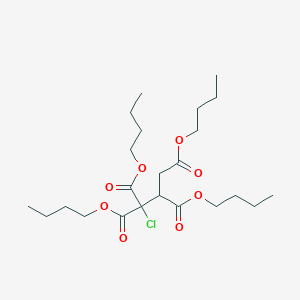
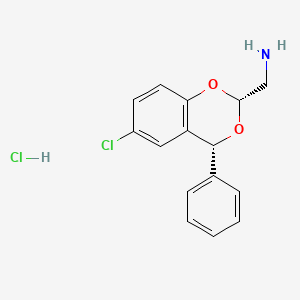
![Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate](/img/structure/B14474878.png)
